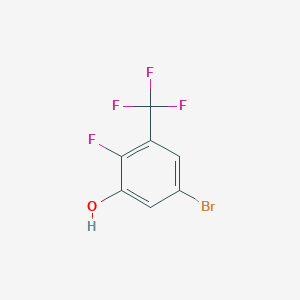

5-Bromo-2-fluoro-3-(trifluoromethyl)phenol

Vue d'ensemble

Description

5-Bromo-2-fluoro-3-(trifluoromethyl)phenol is a chemical compound with the molecular weight of 259 . The IUPAC name for this compound is 5-bromo-2-fluoro-3-(trifluoromethyl)phenol .

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-fluoro-3-(trifluoromethyl)phenol can be represented by the SMILES stringOC1=CC(Br)=CC(C(F)(F)F)=C1 . The InChI code for this compound is 1S/C7H3BrF4O/c8-3-1-4(7(10,11)12)6(9)5(13)2-3/h1-2,13H .

Applications De Recherche Scientifique

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its halogenated aromatic structure makes it a valuable intermediate for constructing more complex molecules. It can undergo various reactions, including nucleophilic substitution and coupling reactions, to yield a wide range of organic compounds .

Dye Industry

In the dye industry, 5-Bromo-2-fluoro-3-(trifluoromethyl)phenol is utilized as an intermediate for synthesizing dyes and pigments. Its molecular structure allows for the introduction of additional functional groups that can alter the color properties of the resulting dyes .

Pharmaceutical Research

This compound finds applications in pharmaceutical research as an intermediate for the synthesis of drug molecules. Its reactivity with other organic compounds can lead to the development of new pharmacologically active molecules .

Material Science

In material science, 5-Bromo-2-fluoro-3-(trifluoromethyl)phenol is used to create advanced materials, such as poly(arylene ether)s (PAEs), which have applications in high-performance plastics and electronics .

Analytical Chemistry

The compound’s unique structure can be exploited in analytical chemistry for the development of analytical standards and reagents. It can be used to calibrate instruments or as a reference compound in various chemical analyses .

Environmental Science

While direct applications in environmental science are not explicitly documented, compounds like 5-Bromo-2-fluoro-3-(trifluoromethyl)phenol can be studied for their environmental fate and behavior. This includes research into their biodegradability, potential bioaccumulation, and impact on ecosystems .

Safety and Hazards

Mécanisme D'action

Target of Action

The targets of phenolic compounds can vary widely depending on their specific structure and functional groups. They can interact with a variety of proteins, enzymes, and cellular structures. For instance, some phenolic compounds are known to interact with enzymes involved in oxidative stress responses .

Mode of Action

The mode of action of phenolic compounds can also be diverse. They may act as antioxidants, enzyme inhibitors, receptor agonists or antagonists, or disruptors of cell membrane integrity. The presence of the bromo, fluoro, and trifluoromethyl groups on the phenol could potentially influence its reactivity and interactions with biological targets .

Biochemical Pathways

Phenolic compounds can influence many biochemical pathways. For example, they may affect the pathways involved in oxidative stress, inflammation, cell cycle regulation, and apoptosis. The specific pathways affected by “5-Bromo-2-fluoro-3-(trifluoromethyl)phenol” would depend on its specific targets .

Pharmacokinetics

The pharmacokinetics of phenolic compounds can be influenced by factors such as their solubility, stability, and metabolism. They may be absorbed in the gastrointestinal tract, metabolized in the liver, and excreted in the urine or feces. The presence of halogen groups can influence these properties, potentially affecting the compound’s bioavailability .

Result of Action

The cellular and molecular effects of phenolic compounds can include changes in cell viability, induction of apoptosis, changes in gene expression, and modulation of signal transduction pathways. The specific effects of “5-Bromo-2-fluoro-3-(trifluoromethyl)phenol” would depend on its specific targets and mode of action .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action of phenolic compounds. For example, the pH can affect the ionization state of the phenol group, potentially influencing its reactivity and interactions with biological targets .

Propriétés

IUPAC Name |

5-bromo-2-fluoro-3-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4O/c8-3-1-4(7(10,11)12)6(9)5(13)2-3/h1-2,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUHGZWFVMPQUMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)F)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

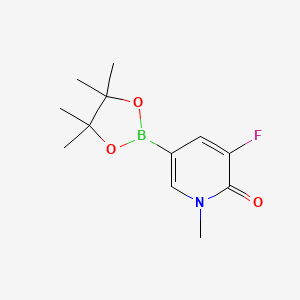

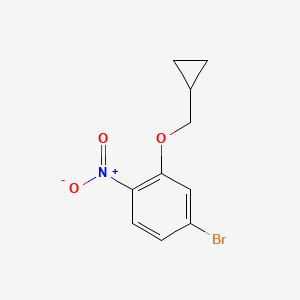

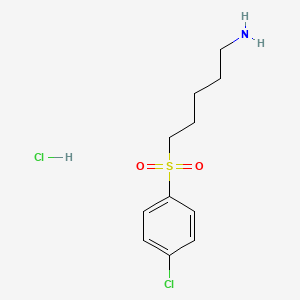

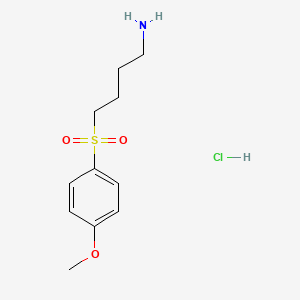

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(2,2,2-Trifluoroethoxy)phenoxy]ethanol](/img/structure/B1412641.png)

![4-Fluoro-3-[(imidazo[1,2-a]pyrazine-3-carbonyl)-amino]benzoic acid methyl ester](/img/structure/B1412645.png)

![tert-Butyl 3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]azetidine-1-carboxylate](/img/structure/B1412648.png)

![[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B1412649.png)